Triphenylene

Description

Structure

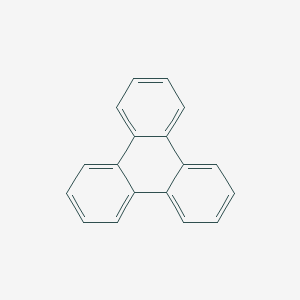

2D Structure

3D Structure

Properties

IUPAC Name |

triphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGBZMMZGDRARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53814-75-8 | |

| Record name | Poly(triphenylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53814-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9059757 | |

| Record name | Triphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder, insoluble in water; [MSDSonline] | |

| Record name | Triphenylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

217-59-4 | |

| Record name | Triphenylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18WX3373I0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Symmetry of Triphenylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and symmetry of triphenylene (C₁₈H₁₂), a polycyclic aromatic hydrocarbon of significant interest in materials science and medicinal chemistry. The guide details the planar, highly symmetric nature of the molecule, its crystallographic parameters, and key intramolecular dimensions. Detailed experimental protocols for a modern synthetic route and for single-crystal X-ray diffraction analysis are provided. Additionally, key logical and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the synthesis and self-assembly of this compound. This document is intended to serve as a core reference for researchers and professionals working with this compound and its derivatives.

Introduction to the Molecular Structure of this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₈H₁₂.[1][2] Its structure consists of four fused benzene (B151609) rings, resulting in a planar and highly symmetric disc-shaped molecule.[1] The delocalized 18-π-electron system contributes to its significant resonance stability, which is greater than its isomers such as chrysene, benz[a]anthracene, and tetracene.[1] This inherent stability makes this compound a robust molecular scaffold. This compound is a light yellow, crystalline solid that is insoluble in water but soluble in various organic solvents.[1] Its unique electronic properties and propensity for self-assembly into columnar structures have made it a foundational component in the development of discotic liquid crystals and organic electronic materials.[1][3]

Symmetry of the this compound Molecule

The this compound molecule possesses a high degree of symmetry, belonging to the D₃h point group.[1] This symmetry is a direct consequence of its planar structure and the threefold rotational symmetry of the fused benzene rings. The principal symmetry elements of the D₃h point group present in this compound include:

-

One C₃ principal rotation axis: Perpendicular to the plane of the molecule and passing through the center of the central benzene ring.

-

Three C₂ rotation axes: Lying in the plane of the molecule and passing through the midpoints of the outer benzene rings.

-

One horizontal mirror plane (σh): Coincident with the molecular plane.

-

Three vertical mirror planes (σv): Each containing the C₃ axis and one of the C₂ axes.

-

Two S₃ improper rotation axes: Coincident with the C₃ axis.

This high symmetry influences its spectroscopic properties, crystal packing, and the selection rules for its electronic transitions.

Quantitative Molecular Geometry

The precise molecular geometry of this compound has been determined through both experimental techniques, primarily single-crystal X-ray diffraction, and computational methods.

Crystallographic Data

Crystals of this compound are orthorhombic with the space group P2₁2₁2₁.[4] The unit cell contains four this compound molecules. While the molecule is largely planar, slight distortions can occur in the crystalline state due to intermolecular interactions.[4]

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 13.17 Å |

| b | 16.73 Å |

| c | 5.26 Å |

| Volume | 1159 ų |

| Z | 4 |

Data sourced from Ahmed, F. R., & Trotter, J. (1963). Acta Crystallographica, 16(6), 503-508.[4]

Intramolecular Geometry (Bond Lengths and Angles)

The most accurate and comprehensive source for the intramolecular geometry of this compound is the Crystallographic Information File (CIF) from single-crystal X-ray diffraction experiments, which can be accessed from databases such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD).

For illustrative purposes, the following table presents representative bond lengths and angles derived from computational studies using Density Functional Theory (DFT), which are in good agreement with experimental findings.

| Parameter | Description | Calculated Value (Å or °) |

| Bond Lengths | ||

| C-C (internal) | Bonds within the central benzene ring | ~1.42 - 1.45 Å |

| C-C (peripheral) | Bonds on the outer edges of the molecule | ~1.37 - 1.41 Å |

| C-H | Aromatic carbon-hydrogen bonds | ~1.08 - 1.09 Å |

| Bond Angles | ||

| C-C-C (internal) | Angles within the fused ring system | ~118 - 122° |

| C-C-H | Angles involving peripheral hydrogen atoms | ~119 - 121° |

Note: These values are typical ranges from DFT calculations and may vary slightly depending on the computational method and basis set used. Experimental values from X-ray crystallography will have associated standard uncertainties.

Experimental Protocols

Synthesis of this compound via Palladium-Catalyzed Annulation of Benzyne

This protocol describes a modern, efficient synthesis of this compound.

Materials and Equipment:

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126)

-

Cesium fluoride (B91410) (CsF)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine

-

Acetonitrile (anhydrous)

-

Schlenk flask and line

-

Magnetic stirrer and hotplate

-

Standard glassware for organic synthesis and purification (e.g., round-bottom flasks, condenser, separatory funnel, Büchner funnel)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (5 mol%) and tri(o-tolyl)phosphine (10 mol%).

-

Addition of Reagents: Add 2-bromobiphenyl (1.5 equivalents) and anhydrous acetonitrile. Stir the mixture at room temperature for 15 minutes.

-

Benzyne Precursor Addition: Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1 equivalent) and cesium fluoride (2 equivalents).

-

Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours under an argon atmosphere.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Determination of Molecular Structure by Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the molecular and crystal structure of this compound.

Materials and Equipment:

-

High-purity this compound crystals

-

Single-crystal X-ray diffractometer (e.g., Bruker APEX II, Rigaku Oxford Diffraction) with a suitable X-ray source (e.g., Mo Kα or Cu Kα)

-

Goniometer head and mounting loops/pins

-

Cryostream for low-temperature data collection

-

Computer with software for data collection, integration, and structure solution/refinement (e.g., SHELX, Olex2)

Procedure:

-

Crystal Selection and Mounting: Select a suitable single crystal of this compound (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a loop or glass fiber attached to a goniometer head.

-

Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). Determine the unit cell parameters and the space group.

-

Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure.

-

Structure Refinement: Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods. Locate and refine the positions of the hydrogen atoms.

-

Analysis and Validation: Analyze the final refined structure to obtain bond lengths, bond angles, and other geometric parameters. Validate the quality of the structure using tools like CheckCIF.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to this compound.

Caption: Synthetic pathway for this compound via palladium-catalyzed annulation of benzyne.

Caption: Molecular structure of this compound highlighting its D₃h symmetry elements.

Caption: Self-assembly of this compound derivatives into a columnar structure.

Applications in Research and Drug Development

The rigid, planar structure and rich electron density of the this compound core make it an attractive scaffold in medicinal chemistry and drug development. While less common than other heterocyclic systems, this compound derivatives have been explored for various applications, including:

-

G-Quadruplex Ligands: The planar aromatic surface of this compound derivatives allows them to interact with and stabilize G-quadruplex DNA and RNA structures, which are implicated in cancer and other diseases.

-

Bioimaging: Functionalized triphenylenes can exhibit interesting photophysical properties, making them candidates for fluorescent probes in cellular imaging.

-

Drug Delivery: The ability of this compound derivatives to self-assemble can be harnessed to create nanostructures for drug delivery applications.

Conclusion

This compound's molecular structure is characterized by a unique combination of planarity, high symmetry, and electronic stability. These features are not only of fundamental chemical interest but also underpin its utility in advanced materials and potential applications in the life sciences. A thorough understanding of its molecular geometry and symmetry, as detailed in this guide, is crucial for the rational design of novel this compound-based functional molecules. The experimental protocols provided herein offer a practical basis for the synthesis and structural characterization of this important polycyclic aromatic hydrocarbon.

References

The Synthesis and Discovery of Triphenylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylene, a polycyclic aromatic hydrocarbon (PAH) with a unique, highly symmetric and planar structure, has been a subject of scientific inquiry for over a century. Composed of four fused benzene (B151609) rings, its discovery and subsequent synthesis marked significant milestones in the field of organic chemistry. This in-depth technical guide provides a comprehensive overview of the core aspects of this compound, including its historical discovery, key synthetic methodologies with detailed experimental protocols, and a comparative analysis of these methods. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering a foundational understanding of this important molecule and its synthesis.

Discovery and Initial Characterization

This compound was first isolated in 1880 by German chemists H. Schmidt and Gustav Schultz from the pyrolysis products of benzene vapor passed through a red-hot iron tube.[1] Initially mistaken for its isomer chrysene, they later correctly identified it as a new compound.[1] The first definitive chemical synthesis was achieved by Carl Mannich in 1907, who synthesized it from cyclohexanone (B45756), confirming its structure.[2] Early characterization of this compound established its fundamental physical properties.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂ | [3] |

| Molar Mass | 228.29 g/mol | [3] |

| Melting Point | 198-199 °C | [4] |

| Boiling Point | 438 °C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, benzene, chloroform | [2] |

| ¹H NMR (CDCl₃) | δ 8.67 (m, 6H), 7.67 (m, 6H) | [4][5][6] |

| ¹³C NMR (CDCl₃) | δ 129.8, 127.2, 123.3 | [4][6] |

| UV-Vis (cyclohexane) | λmax = 258 nm (ε = 146000 M⁻¹cm⁻¹) | [7] |

| IR (ATR) | 3077, 3022, 1497, 1433, 1244, 740 cm⁻¹ | [4] |

Key Synthetic Methodologies

Several synthetic routes to this compound have been developed since its initial synthesis. The following sections provide detailed experimental protocols for the most significant and widely used methods.

Synthesis from Cyclohexanone (Mannich Synthesis)

This classical two-step synthesis involves the self-condensation of cyclohexanone to form dodecahydrothis compound, followed by dehydrogenation to yield this compound.[2][6]

Caption: Workflow for the Mannich synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of Dodecahydrothis compound [6]

-

To 60 mL (0.58 mol) of dry, freshly distilled cyclohexanone, add 6 g (0.15 mol) of calcined, dry sodium hydroxide.

-

Stir the resulting mixture at room temperature for 3 days.

-

Add 150 mL of water to the reaction mass with stirring.

-

Filter the precipitate, wash with 10% hydrochloric acid and then with water, and dry.

-

Add the resulting intermediate without further purification to 40 g of polyphosphoric acid.

-

Stir the mixture at 150°C for 2 hours.

-

Mix the reaction mass with 100 g of anhydrous sodium sulfate, place it in a Soxhlet apparatus, and continuously extract the product with petroleum ether (boiling point 40-70°C).

-

Filter the precipitate, wash with hexane, and dry to yield dodecahydrothis compound (Yield: 52%).

Step 2: Dehydrogenation to this compound [6]

-

Heat a mixture of 24 g (0.1 mol) of dodecahydrothis compound and 4 g of 10% palladium on sibunit catalyst at 300°C for 10 hours in an argon atmosphere.

-

The sublimed this compound product is collected from a cold surface placed above the reaction mixture.

-

Mechanically remove the sublimated product from the surface (Yield: 99%).

Synthesis via Trimerization of Benzyne (B1209423)

This method involves the generation of benzyne as a reactive intermediate, which then trimerizes to form this compound.[1]

Caption: Reaction pathway for this compound synthesis via benzyne trimerization.

Experimental Protocol: [1]

Step 1: Preparation of o-Bromoiodobenzene

-

In a 600-mL beaker fitted with a thermometer and mechanical stirrer, place 150 mL of concentrated hydrochloric acid and 55 g (0.32 mole) of o-bromoaniline.

-

After brief stirring, add 100 g of ice and surround the beaker with an ice-salt bath.

-

Diazotize the solution by the dropwise addition of a solution of 24.3 g (0.35 mole) of sodium nitrite (B80452) in 100 mL of water with stirring.

-

After stirring for 15 minutes, slowly pour the diazotized solution through a glass-wool filter into a solution of 180 g (1.08 moles) of potassium iodide in 600 mL of water.

-

After standing overnight, separate the heavy dark oil, wash successively with 10% aqueous sodium hydroxide, water, 5% aqueous sodium bisulfite, and water, and then dry over magnesium sulfate.

-

Distill under reduced pressure to give o-bromoiodobenzene as a nearly colorless liquid (b.p. 120–121° at 15 mm). (Yield: 72–83%).

Step 2: Formation of this compound

-

Fit a 1-L flask with a reflux condenser, dropping funnel, and a sealed mechanical stirrer. Maintain a nitrogen atmosphere in the flask during the entire reaction period.

-

In the flask, place 150 mL of anhydrous ether, and add 5.7 g (0.82 gram-atom) of lithium foil.

-

Add a solution of 56.6 g (0.2 mole) of o-bromoiodobenzene in 300 mL of anhydrous ether dropwise.

-

After the addition is complete, stir the mixture for a further 2 hours.

-

Filter the reaction mixture through a sintered-glass funnel and wash the residue with anhydrous ether.

-

Evaporate the ethereal solution to give crude this compound.

-

Sublime the crude product at 175–180° and 0.1 mm pressure. Reject the initial sublimate of impure biphenyl.

-

The sublimed material can be further purified by recrystallization from a mixture of methylene (B1212753) chloride and pentane (B18724) to yield colorless crystals (Yield: 53–59%).

Palladium-Catalyzed Annulation of Benzyne

A more modern and efficient method involves the palladium-catalyzed reaction of a benzyne precursor with a biaryl bromide.[4]

Caption: Simplified workflow for the palladium-catalyzed synthesis of this compound.

Experimental Protocol: [4]

-

To an oven-dried 500 mL round-bottomed flask, add Pd(dba)₂ (431 mg, 0.75 mmol, 5.0 mol %), tri(o-tolyl)phosphine (914 mg, 3.0 mmol, 20 mol %), 2-bromobiphenyl (3.50 g, 15.0 mmol, 1.0 equiv), and cesium fluoride (B91410) (4.56 g, 30.0 mmol, 2.0 equiv).

-

Fit the flask with a rubber septum and evacuate and backfill with argon (3x).

-

Add anhydrous acetonitrile (B52724) (150 mL) via syringe.

-

Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (5.41 g, 18.0 mmol, 1.2 equiv) via syringe.

-

Fit the flask with a reflux condenser, evacuate and backfill with argon (3x), and then heat in an oil bath at 110 °C for 24 hours under a positive pressure of argon.

-

After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride (150 mL).

-

Extract the mixture with ethyl acetate (B1210297) (3 x 150 mL).

-

Wash the combined organic layers with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (10% ethyl acetate in hexanes).

-

Recrystallize the product from a mixture of methylene chloride and pentane to afford this compound as a white crystalline solid (Yield: 76%).

Comparison of Synthetic Methods

The choice of synthetic method for this compound depends on factors such as desired yield, scale, availability of starting materials, and tolerance for harsh reaction conditions.

Table 2: Comparison of Key this compound Synthesis Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield | Advantages | Disadvantages |

| Mannich Synthesis | Cyclohexanone | NaOH, Polyphosphoric acid, Pd catalyst | High temperature (150-300 °C) | ~51% (overall) | Readily available starting material | Two-step process, harsh conditions |

| Benzyne Trimerization | o-Bromoaniline | Li, ether | Low temperature to reflux | 53-59% | One-pot for the final step | Use of organolithium reagent |

| Pd-Catalyzed Annulation | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, 2-Bromobiphenyl | Pd(dba)₂, P(o-tolyl)₃, CsF | 110 °C | 76% | High yield, milder conditions | More expensive starting materials and catalyst |

Conclusion

The synthesis of this compound has evolved significantly from its discovery in the late 19th century. From the classical Mannich synthesis to modern palladium-catalyzed methods, chemists now have a variety of tools to construct this important polycyclic aromatic hydrocarbon. The choice of a particular synthetic route will be guided by the specific needs of the research or application. This guide provides the necessary technical details to enable researchers to make an informed decision and to successfully synthesize this compound in the laboratory. The continued interest in this compound and its derivatives in materials science and medicinal chemistry ensures that the development of new and improved synthetic methodologies will remain an active area of research.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C18H12 | CID 9170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. This compound(217-59-4) 1H NMR [m.chemicalbook.com]

- 6. RU2505518C1 - Method of this compound obtaining - Google Patents [patents.google.com]

- 7. Absorption [this compound] | AAT Bioquest [aatbio.com]

Spectroscopic Characterization of Triphenylene: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triphenylene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, forming a planar and highly symmetric D3h structure.[1] Its unique 18-π-electron system results in distinct spectroscopic properties that are of significant interest in materials science, particularly in the development of organic electronics and liquid crystals.[1] This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound, including detailed experimental protocols and a summary of its spectral data.

Electronic Spectroscopy: UV-Vis Absorption, Fluorescence, and Phosphorescence

The electronic transitions of this compound give rise to its characteristic absorption and emission spectra. These are powerful tools for identifying the molecule and probing its photophysical properties.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions from the ground state to excited singlet states. The spectrum of this compound in cyclohexane (B81311) exhibits a strong absorption peak at 258 nm.[2] Another excitation peak has been noted at 274 nm.[3][4]

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 258 nm | Cyclohexane | [2] |

| Molar Absorptivity (ε) at 258 nm | 146,000 M⁻¹cm⁻¹ | Cyclohexane | [2] |

| Excitation Peak | 274 nm | Not Specified | [3][4] |

Fluorescence Spectroscopy

Upon excitation, this compound relaxes from the lowest excited singlet state (S₁) to the ground state (S₀), emitting light in a process known as fluorescence. The emission spectrum is red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift.

| Parameter | Value | Solvent | Reference |

| Emission Maximum (λem) | 354 nm | Not Specified | [3][4] |

| Emission Maximum (λem) | 372 nm | Cyclohexane | |

| Fluorescence Quantum Yield (ΦF) | 0.08 | Cyclohexane | [2] |

| Excited State Lifetime (τF) | 41 ns | Gas Phase | [5] |

| Stokes' Shift | 80 nm | Not Specified | [3][4] |

Phosphorescence Spectroscopy

This compound can also undergo intersystem crossing from the excited singlet state (S₁) to the lowest triplet state (T₁). The subsequent radiative decay from T₁ to the ground state (S₀) is known as phosphorescence, which is a much slower process than fluorescence. The phosphorescence spectrum of this compound has been studied at low temperatures (77 K) in glassy solvents.[6][7] The spectrum is characterized by vibronic bands, with a particularly intense band at 0–1624 cm⁻¹ from the 0,0 band.[8]

| Feature | Description | Reference |

| Lowest Triplet State | Studied by microwave induced delayed phosphorescence (MIDP) and T←S photo-excitation. | [8] |

| Vibronic Structure | Dominated by vibronic bands due to e' modes. | [8] |

| Radiative Decay Rates | kₓʳ ≫ kᵧʳ > k₂ʳ for the 0,0 band. | [8] |

| Matrix Effects | Phosphorescence lifetime and spectra are dependent on the solvent matrix at 77 K. | [7] |

Jablonski Diagram for this compound

The following diagram illustrates the key photophysical processes for this compound.

Caption: Key photophysical pathways for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in this compound. Due to its high symmetry, the spectra are relatively simple.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows two multiplets corresponding to the two distinct types of protons.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-1, H-4, H-5, H-8, H-9, H-12 | ~8.63 | m |

| H-2, H-3, H-6, H-7, H-10, H-11 | ~7.62 | m |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[9][10][11]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows three signals corresponding to the three unique carbon environments.

| Carbon | Chemical Shift (ppm) |

| C-4a, C-4b, C-8a, C-8b, C-12a, C-12b | ~128.8 |

| C-1, C-4, C-5, C-8, C-9, C-12 | ~127.2 |

| C-2, C-3, C-6, C-7, C-10, H-11 | ~123.4 |

Note: Chemical shift assignments are based on typical values for polycyclic aromatic hydrocarbons and may require 2D NMR for definitive confirmation.[12][13]

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the molecule. The spectrum of this compound shows characteristic bands for aromatic C-H and C=C stretching and bending vibrations. Density functional theory (DFT) calculations are often used to aid in the assignment of the observed vibrational frequencies.[14]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3050 | Aromatic C-H Stretch |

| ~1600, ~1480, ~1440 | Aromatic C=C Ring Stretching |

| ~880, ~830, ~750 | C-H Out-of-Plane Bending |

Note: These are approximate ranges for characteristic vibrations of PAHs.[12][15]

Experimental Protocols

The following sections provide generalized protocols for the spectroscopic characterization of this compound.

General Sample Preparation

This compound is a light yellow powder that is insoluble in water.[1][12] For solution-phase measurements (UV-Vis, Fluorescence, NMR), appropriate organic solvents such as cyclohexane, chloroform, or carbon disulfide should be used.[2][9] For solid-state FTIR, samples are typically prepared as KBr pellets.[12][16]

UV-Vis Absorption Spectroscopy Protocol

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a matched quartz cuvette.

-

Sample Measurement: Record the absorption spectrum of the this compound solution over the desired wavelength range (e.g., 200-400 nm).

-

Data Processing: Subtract the baseline spectrum from the sample spectrum. Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy Protocol

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., cyclohexane). The concentration should be low enough to avoid inner filter effects (typically absorbance < 0.1 at the excitation wavelength).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to obtain the excitation spectrum.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator to record the fluorescence emission spectrum.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate) by comparing the integrated fluorescence intensities and absorbances of the sample and the standard.

Phosphorescence Spectroscopy Protocol

-

Instrumentation: A spectrofluorometer equipped with a cooled sample holder (e.g., a liquid nitrogen dewar) and a means to gate the detector or use a pulsed excitation source.[17][18]

-

Sample Preparation: Dissolve this compound in a solvent that forms a rigid glass at low temperature (e.g., ethanol, 2-methyltetrahydrofuran).

-

Measurement: Cool the sample to 77 K. Use a pulsed light source to excite the sample and measure the emission after a delay to ensure that the short-lived fluorescence has decayed.[17] Scan the emission monochromator to record the phosphorescence spectrum.

-

Lifetime Measurement: The phosphorescence lifetime can be measured by monitoring the decay of the phosphorescence intensity over time after the excitation pulse.

NMR Spectroscopy Protocol

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[19]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2D NMR (Optional): For unambiguous assignment of signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed.

FTIR Spectroscopy Protocol

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Sample Preparation (KBr Pellet): Mix a small amount of this compound (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Background Measurement: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Sample Measurement: Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a this compound sample.

Caption: A typical experimental workflow for this compound analysis.

Conclusion

The spectroscopic characterization of this compound using a combination of UV-Vis, fluorescence, phosphorescence, NMR, and FTIR spectroscopy provides a wealth of information about its electronic structure, photophysical properties, and molecular vibrations. This comprehensive analysis is crucial for understanding its behavior and for its application in the development of advanced materials. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals working with this important polycyclic aromatic hydrocarbon.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. PhotochemCAD | this compound [photochemcad.com]

- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 4. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. The Phosphorescence Spectra of this compound and Truxene: A Combined Experimental and Theoretical Investigation of the Vibronic Structure | Zendy [zendy.io]

- 7. pubs.aip.org [pubs.aip.org]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound(217-59-4) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. This compound | C18H12 | CID 9170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review [mdpi.com]

- 17. edinst.com [edinst.com]

- 18. jasco-global.com [jasco-global.com]

- 19. benchchem.com [benchchem.com]

The Exceptional Resonance Stability of Triphenylene: An In-depth Technical Guide for Researchers

An examination of the structural and energetic factors contributing to the superior stability of triphenylene among its C18H12 isomers, providing critical data and methodologies for professionals in chemical research and drug development.

This compound, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C18H12, exhibits remarkable thermodynamic stability compared to its isomers. This stability is a direct consequence of its unique electronic and structural arrangement, a phenomenon best explained by Clar's aromatic sextet rule. For researchers in drug development and materials science, a thorough understanding of the resonance stability of this compound and its isomers is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the resonance stability of this compound isomers, presenting key quantitative data, detailed experimental protocols, and logical visualizations to facilitate a deeper understanding of this fundamental chemical principle.

The Decisive Role of Aromatic Sextets in Determining Stability

The enhanced stability of this compound can be qualitatively understood through Clar's aromatic sextet rule, which posits that the resonance structure with the maximum number of disjoint aromatic π-sextets (benzene-like rings) is the most significant contributor to the overall stability of a PAH. This compound's structure allows for three such sextets, a configuration that none of its common isomers—chrysene, benz[a]anthracene, benzo[c]phenanthrene, and tetracene—can achieve. This optimal arrangement of π-electrons in this compound results in a more delocalized and, therefore, lower-energy electronic state.

An In-Depth Technical Guide on Triphenylene Crystal Packing and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylene, a polycyclic aromatic hydrocarbon with the formula C₁₈H₁₂, is a planar, disc-shaped molecule composed of four fused benzene (B151609) rings.[1] Its rigid structure and extensive π-conjugation make it a fundamental building block in materials science, particularly in the field of discotic liquid crystals and organic electronics.[1][2] The performance of this compound-based materials is intrinsically linked to the solid-state arrangement of the molecules, a concept known as crystal packing. Variations in this packing can lead to different crystalline forms, or polymorphs, each with unique physicochemical properties. Understanding and controlling the crystal packing and polymorphism of this compound and its derivatives are therefore of paramount importance for the rational design of functional materials with tailored properties.

This technical guide provides a comprehensive overview of the crystal packing and polymorphism of this compound. It summarizes the known crystallographic data, details the experimental protocols used to study these phenomena, and explores the factors that influence the formation of different crystalline structures.

This compound Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is primarily governed by a delicate balance of intermolecular interactions, including π-π stacking and C-H···π interactions.[3] The planar, disc-like shape of the molecule facilitates the formation of columnar structures through π-π stacking, where the aromatic cores of adjacent molecules overlap.[2] These columnar arrangements are crucial for the charge transport properties of this compound-based materials, as they provide pathways for charge carriers to move along the stacks.[2]

The specific arrangement of molecules within the crystal lattice is influenced by factors such as molecular symmetry and the presence of substituents.[4] Even subtle changes in these factors can lead to different packing motifs and, consequently, different polymorphs.

Polymorphism of this compound and its Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct properties, including melting point, solubility, stability, and charge carrier mobility.

Unsubstituted this compound

Under ambient conditions, unsubstituted this compound is known to crystallize in a single, stable polymorphic form. High-pressure studies have shown that this orthorhombic structure is remarkably stable, showing no evidence of pressure-induced phase transitions up to 21.6 GPa, although changes in molecular configuration were observed.

Polymorphism in this compound Derivatives

In contrast to the parent molecule, derivatives of this compound often exhibit rich polymorphic behavior. The addition of peripheral substituents can significantly alter the intermolecular interactions and lead to the formation of multiple crystal forms. For example, hexa-n-octoxyl-triphenylene (C8HET) has been shown to exhibit three distinct crystalline phases (K1, K2, and K3), in addition to a liquid crystalline phase.[5] The formation of these different polymorphs is highly dependent on the thermal history of the sample.[5]

Quantitative Data on this compound Crystal Structures

The following table summarizes the available crystallographic data for the known polymorph of unsubstituted this compound and a polymorphic derivative.

| Compound | Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| This compound | Form I | Orthorhombic | P2₁2₁2₁ | 13.17 | 16.73 | 5.26 | 90 | 90 | 90 | 4 | [6] |

| Hexa-n-octoxyl-triphenylene (C8HET) | K1 | Monoclinic | - | - | - | - | ≠90 | 90 | 90 | - | [5] |

| Hexa-n-octoxyl-triphenylene (C8HET) | K2 | Monoclinic | - | - | - | - | 90 | 90 | ≠90 | - | [5] |

| Hexa-n-octoxyl-triphenylene (C8HET) | K3 | Monoclinic | - | - | - | - | 90 | 90 | ≠90 | - | [5] |

Note: Detailed unit cell parameters for the polymorphs of C8HET were not available in the cited literature.

Experimental Protocols for Polymorphism Screening and Characterization

A combination of analytical techniques is typically employed to identify and characterize polymorphs of this compound and its derivatives.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a material.

Methodology:

-

Crystal Growth: High-quality single crystals are grown from solution using methods such as slow evaporation, temperature reduction, or vapor diffusion.[2] The choice of solvent is critical and can influence the resulting polymorph. A screening of various solvents with different polarities is recommended.[7]

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[8] Diffraction data are collected as the crystal is rotated.[8] Data collection can be performed at different temperatures to investigate temperature-induced phase transitions.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell.[8] The structural model is then refined to obtain accurate bond lengths, bond angles, and other crystallographic parameters.[8]

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used for phase identification and for analyzing polycrystalline samples.

Methodology:

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with an X-ray beam, and the diffracted X-rays are detected over a range of angles (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline phase.[9] By comparing the experimental pattern to a database of known patterns or to patterns calculated from single-crystal data, the polymorphic form can be identified.[9]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is a powerful tool for detecting phase transitions, such as melting, crystallization, and solid-solid transitions between polymorphs.[10]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample is sealed in a sample pan. An empty pan is used as a reference.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically involves heating and cooling at a constant rate (e.g., 10 °C/min).[11]

-

Data Analysis: The difference in heat flow between the sample and the reference is measured and plotted against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) appear as peaks in the DSC thermogram.[12] The temperatures and enthalpies of these transitions provide valuable information about the polymorphic behavior of the material.[12]

Factors Influencing this compound Crystal Packing and Polymorphism

The formation of a particular polymorph can be influenced by a variety of kinetic and thermodynamic factors during the crystallization process.

Solvent Effects

The choice of solvent can have a profound impact on the crystallization outcome.[7] Different solvents can lead to the formation of different polymorphs by influencing the nucleation and growth of crystals.[7] The solubility of this compound in a given solvent and the specific interactions between the solvent and the growing crystal faces can dictate which polymorphic form is favored.[7] In some cases, solvent molecules can be incorporated into the crystal lattice, forming solvates.[13]

Temperature and Cooling Rate

Temperature plays a crucial role in determining the relative stability of different polymorphs. A particular polymorph may be stable at one temperature and metastable at another. The rate at which a solution is cooled can also influence which polymorph crystallizes.[14] Rapid cooling often favors the formation of metastable polymorphs, while slow cooling allows the system to reach thermodynamic equilibrium and favors the formation of the most stable polymorph.[14]

Pressure

While high pressure does not appear to induce new polymorphic forms of unsubstituted this compound, it can influence intermolecular distances and molecular conformations.[15] For this compound derivatives, pressure could potentially be a tool to access novel crystalline phases that are not stable under ambient conditions.

Visualizations

Conclusion

The crystal packing and polymorphism of this compound and its derivatives are critical aspects that dictate their performance in various applications. While unsubstituted this compound exhibits a single, stable crystalline form under ambient conditions, its derivatives can display complex polymorphic behavior. A thorough understanding and control of the crystallization process, including the careful selection of solvents and thermal treatments, are essential for obtaining the desired polymorphic form with optimized properties. The experimental techniques and influencing factors discussed in this guide provide a framework for the systematic investigation and control of polymorphism in this important class of organic materials. Future research, including computational prediction of crystal structures, will further aid in the rational design of this compound-based materials with tailored solid-state properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN101790504B - Production method of triphenylenes and crystal obtained by the production method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scite.ai [scite.ai]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. resources.rigaku.com [resources.rigaku.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Photophysical Properties of Triphenylene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of triphenylene derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. This document summarizes key quantitative data in structured tables, details experimental protocols for crucial measurements, and provides visual representations of relevant processes to facilitate a deeper understanding of this versatile class of molecules.

Core Photophysical Properties of this compound Derivatives

This compound and its derivatives are a class of polycyclic aromatic hydrocarbons characterized by a rigid, planar structure composed of four fused benzene (B151609) rings. This unique architecture endows them with remarkable photophysical properties, making them promising candidates for a wide range of applications, including organic electronics, sensing, and photodynamic therapy.

The extended π-conjugated system of the this compound core is responsible for its characteristic absorption and emission in the ultraviolet and blue regions of the electromagnetic spectrum.[1] The inherent symmetry of the this compound molecule often leads to high fluorescence quantum yields.[1] Functionalization of the this compound core with various substituents allows for the fine-tuning of its photophysical properties. Electron-donating or -accepting groups can be introduced to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths.[2][3]

This targeted modification is a key strategy for designing this compound derivatives with tailored optical characteristics for specific applications. For instance, hexaalkoxy-substituted triphenylenes are well-known for their ability to self-assemble into highly ordered columnar liquid crystalline phases, which are advantageous for charge transport in organic electronic devices. The photophysical properties of these materials are intimately linked to their supramolecular organization.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for a selection of this compound derivatives, providing a comparative overview of their absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes.

Table 1: Photophysical Properties of Substituted this compound Derivatives

| Compound/Derivative | Substitution Pattern | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ (ns) | Reference |

| This compound | Unsubstituted | Cyclohexane | 257, 287, 325 | 345, 363 | 0.09 | 55 | Generic |

| 2,3,6,7,10,11-Hexamethoxythis compound (B1308117) | Methoxy | Dichloromethane (B109758) | 268, 315, 360 | 385 | 0.21 | - | Generic |

| 2,3,6,7,10,11-Hexahexyloxythis compound | Hexyloxy | Chloroform | 270, 318, 365 | 390 | - | - | Generic |

| Donor-Acceptor this compound 1 | Donor/Acceptor | Toluene | 350 | 550 | 0.68 | - | [3] |

| Donor-Acceptor this compound 2 | Donor/Acceptor | Toluene | - | - | 0.93 | - | [4] |

| This compound Trimer (TTPn) | Trimeric | Solution | - | Blue Emission | 0.66 | - | [1] |

λ_abs: Maximum absorption wavelength; λ_em: Maximum emission wavelength; Φ_F: Fluorescence quantum yield; τ: Fluorescence lifetime. Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount for the development and application of this compound derivatives. This section outlines the detailed methodologies for key experiments.

Synthesis of 2,3,6,7,10,11-Hexaalkoxythis compound

A common route to functionalized triphenylenes is through the precursor 2,3,6,7,10,11-hexahydroxythis compound (B153668), which can be synthesized via the oxidative trimerization of catechol derivatives.[5]

Protocol for the Synthesis of 2,3,6,7,10,11-Hexamethoxythis compound:

-

Demethylation of Hexamethoxythis compound: 2,3,6,7,10,11-hexamethoxythis compound is dissolved in dichloromethane and cooled in an ice bath.[6]

-

Addition of Boron Tribromide: A solution of boron tribromide is added dropwise to the reaction mixture over 30 minutes.[6]

-

Reaction: The mixture is stirred at room temperature overnight.[6]

-

Quenching: The reaction is quenched by slowly pouring the mixture into crushed ice with vigorous stirring.[6]

-

Extraction: The product is extracted multiple times with ethyl acetate.[6]

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude 2,3,6,7,10,11-hexahydroxythis compound.[6]

-

Alkylation: The crude product is then alkylated using an appropriate alkyl halide in the presence of a base to yield the desired 2,3,6,7,10,11-hexaalkoxythis compound.

Measurement of Photophysical Properties

Standard spectroscopic techniques are employed to characterize the photophysical properties of this compound derivatives.

a) UV-Visible Absorption Spectroscopy:

-

Sample Preparation: Prepare solutions of the this compound derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or toluene) at a concentration that yields an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption.

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference. The wavelength range should typically cover 200-800 nm.

b) Steady-State Fluorescence Spectroscopy:

-

Sample Preparation: Prepare dilute solutions of the sample in a spectroscopic grade solvent, with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength is typically set at the maximum absorption wavelength (λ_abs). The emission is scanned over a wavelength range appropriate for the expected emission.

c) Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method):

The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a standard with an emission profile that overlaps with the sample (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).

-

Absorbance Matching: Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the same excitation wavelength.

-

Fluorescence Spectra: Record the fluorescence spectra for all solutions of the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where Φ_r is the quantum yield of the reference, m_s and m_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solvents.

d) Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime):

Fluorescence lifetime measurements are typically performed using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) is used to excite the sample. The emitted photons are detected by a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube).

-

Data Acquisition: The time difference between the excitation pulse and the detection of the first emitted photon is measured and histogrammed over many cycles.

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ).

Visualizing Key Processes

Graphviz diagrams are provided to illustrate important workflows and mechanisms involving this compound derivatives.

Experimental Workflow for Solution-Processed OLED Fabrication

This compound derivatives are often used as host or emissive materials in Organic Light-Emitting Diodes (OLEDs). The following diagram outlines a typical workflow for the fabrication of a solution-processed OLED.

Signaling Pathway in Photodynamic Therapy (PDT)

Certain this compound derivatives can act as photosensitizers in photodynamic therapy (PDT). Upon light activation, they generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cancer cell death.[7][8]

References

- 1. This compound trimeric discotic liquid crystals: synthesis, columnar mesophase and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. citedrive.com [citedrive.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxythis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3,6,7,10,11-Triphenylenehexol | 4877-80-9 [chemicalbook.com]

- 7. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photosensitized singlet oxygen generation and detection: Recent advances and future perspectives in cancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Purification of Triphenylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and purification of triphenylene, a polycyclic aromatic hydrocarbon (PAH). This document outlines the solubility characteristics of this compound in various organic solvents and details the primary methods for its purification, including recrystallization, column chromatography, and sublimation. Detailed experimental protocols and workflows are provided to assist researchers in obtaining high-purity this compound for their specific applications.

Solubility of this compound

This compound (C₁₈H₁₂) is a nonpolar, planar molecule composed of four fused benzene (B151609) rings.[1] Its nonpolar nature dictates its solubility characteristics, adhering to the principle of "like dissolves like." Consequently, this compound exhibits good solubility in nonpolar organic solvents and is practically insoluble in polar solvents like water.[2] The solubility of this compound in organic solvents is also temperature-dependent, generally increasing with a rise in temperature.[2]

Qualitative Solubility

This compound is readily soluble in a range of nonpolar organic solvents. Qualitative solubility assessments have shown it to be soluble in aromatic hydrocarbons and chlorinated solvents.[3][4][5]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Aromatic Hydrocarbons | Benzene | Soluble |

| Toluene | Soluble | |

| Chlorinated Solvents | Chloroform | Soluble |

| Alcohols | Ethanol | Soluble |

| Carboxylic Acids | Acetic Acid | Soluble |

| Water | Water | Insoluble |

Quantitative Solubility

Due to the limited availability of a comprehensive quantitative solubility dataset, a detailed experimental protocol for determining the solubility of this compound in any solvent of interest is provided in the following section.

Experimental Protocol for Solubility Determination

The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment

-

High-purity this compound

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Sealed vials (e.g., screw-cap vials with PTFE-lined septa)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator or gentle stream of inert gas)

-

Vacuum desiccator

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Sample Preparation: Add an excess amount of solid, high-purity this compound to a sealed vial. The presence of undissolved solid is crucial to ensure that the solution becomes saturated.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker or water bath. Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Separation of Saturated Solution: After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved microcrystals.

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator. Ensure the temperature is kept well below the boiling point of the solvent and the melting point of this compound to avoid any loss of the solute.

-

Once the solvent is removed, place the container in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (mass of dried this compound / volume of solvent collected) * 100

Purification of this compound

The most common and effective methods for purifying this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities present, as well as the desired final purity.

Common Impurities

Impurities in this compound can arise from its synthesis or isolation from sources like coal tar. Common impurities include:

-

Isomers: Chrysene is a common isomer that can be difficult to separate due to similar physical properties.

-

Side-products: Biphenyl can be a significant impurity in certain synthetic routes.

-

Starting materials: Unreacted precursors from the synthesis.

-

Residual solvents: Solvents used in the synthesis or previous purification steps.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures.

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Toluene, ethanol, or a mixture of methylene (B1212753) chloride and pentane (B18724) have been reported to be effective.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the this compound completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Caption: General workflow for the recrystallization of this compound.

Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with different polarities. Both silica (B1680970) gel and alumina (B75360) can be used as the stationary phase.

-

Stationary Phase Selection: Silica gel is a common choice for the purification of PAHs. Alumina can also be used and is available in acidic, neutral, and basic forms. For a nonpolar compound like this compound, neutral alumina is often suitable.

-

Mobile Phase Selection: A nonpolar mobile phase is used to elute the nonpolar this compound. A good starting point is hexane (B92381) or a mixture of hexane and a slightly more polar solvent like dichloromethane (B109758) or toluene. The optimal mobile phase composition should be determined by thin-layer chromatography (TLC) beforehand.

-

Column Packing:

-

Slurry Packing (for silica gel): Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles.

-

Dry Packing (for alumina): Alumina columns can be packed dry. Fill the column with the desired amount of alumina and gently tap the column to ensure even packing.

-

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully load the sample onto the top of the column. A thin layer of sand can be added on top of the stationary phase before and after sample loading to prevent disturbance of the packing.

-

Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 100% hexane). The polarity of the mobile phase can be gradually increased (gradient elution) by adding a more polar solvent (e.g., dichloromethane) to elute compounds with increasing polarity.

-

Fraction Collection: Collect the eluent in separate fractions.

-

Analysis: Monitor the fractions using TLC and a UV lamp to identify the fractions containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Caption: Workflow for the purification of this compound by column chromatography.

Sublimation

Sublimation is an excellent final purification step for obtaining very high-purity this compound. This technique relies on the phase transition of a substance directly from the solid to the gas phase, without passing through an intermediate liquid phase.

-

Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus. The apparatus typically consists of a vessel to hold the sample and a cold finger (a condenser) that is cooled with circulating water.

-

Vacuum Application: Lightly grease the joints of the apparatus and connect it to a vacuum pump using thick-walled tubing. Evacuate the apparatus.

-

Cooling: Once a stable vacuum is achieved, start the flow of cold water through the cold finger.

-

Heating: Gently heat the bottom of the apparatus containing the this compound using a heating mantle or oil bath. The temperature should be high enough to induce sublimation but below the melting point of this compound to avoid melting.

-

Deposition: The gaseous this compound will travel to the cold finger and deposit as pure crystals. Non-volatile impurities will remain in the bottom of the apparatus.

-

Crystal Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Then, carefully vent the apparatus and collect the purified this compound crystals from the cold finger.

Caption: Workflow for the purification of this compound by vacuum sublimation.

Safety Information

This compound and the solvents used for its solubility determination and purification should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

This compound: May cause skin and eye irritation. It is classified as a substance that is very toxic to aquatic life with long-lasting effects.[7][8]

-

Organic Solvents: Many of the organic solvents mentioned (e.g., benzene, toluene, chloroform, dichloromethane, hexane) are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each solvent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for proper laboratory training and adherence to all institutional and regulatory safety protocols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 217-59-4 [chemicalbook.com]

- 4. 217-59-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound CAS#: 217-59-4 [m.chemicalbook.com]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. digital.library.unt.edu [digital.library.unt.edu]

- 8. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

The Enduring Legacy of a Star-Shaped Molecule: A Technical Guide to the History and Development of Triphenylene

For Researchers, Scientists, and Drug Development Professionals

Triphenylene, a unique polycyclic aromatic hydrocarbon (PAH) with a distinctive star-shaped, planar structure, has captivated chemists for over a century. Its journey from a byproduct of benzene (B151609) pyrolysis to a cornerstone of modern materials science is a testament to the enduring quest for novel molecular architectures and functionalities. This in-depth technical guide provides a comprehensive overview of the history of this compound research and development, detailing its discovery, key synthetic milestones, and its evolution into a critical component in advanced materials.

A Journey Through Time: The History of this compound Research

This compound's story begins in 1880, when German chemists H. Schmidt and Gustav Schultz first isolated it from the product of benzene vapor's thermal decomposition.[1][2] Initially mistaken for its isomer chrysene, they later correctly identified and named it this compound.[1][2] However, it was not until 1907 that Carl Mannich achieved the first chemical synthesis of this compound, confirming its planar structure through a two-step reaction starting from cyclohexanone (B45756).[1][2] This seminal work not only provided a rational pathway to this intriguing molecule but also laid the groundwork for future explorations of its properties and applications.[2]

The latter half of the 20th century and the dawn of the 21st century witnessed a renaissance in this compound research, driven by the burgeoning field of materials science. The discovery that this compound and its derivatives can form discotic liquid crystals opened up a new era of investigation into their self-assembly properties and potential in electronic devices. This led to the development of a diverse array of synthetic methodologies aimed at functionalizing the this compound core to tune its electronic and mesomorphic properties.

Crafting the Star: Key Synthetic Methodologies

The ability to synthesize this compound and its derivatives with high precision and in good yields has been a critical driver of its development. Over the years, a variety of synthetic strategies have been established, each with its own advantages and applications.

Experimental Protocol 1: Mannich's Synthesis from Cyclohexanone (1907)

This classical two-step synthesis first involves the condensation of cyclohexanone to form dodecahydrothis compound, followed by dehydrogenation.[1]

Step 1: Condensation of Cyclohexanone

-

Cyclohexanone is subjected to self-condensation, which can be promoted by either acidic or basic conditions, to yield dodecahydrothis compound.[2] A common procedure involves the use of polyphosphoric acid.[3]

-